molecular formula C18H19NO3 B5812100 N-1,3-benzodioxol-5-yl-3-(4-ethylphenyl)propanamide

N-1,3-benzodioxol-5-yl-3-(4-ethylphenyl)propanamide

Cat. No. B5812100
M. Wt: 297.3 g/mol
InChI Key: HHLMSPDXTSMRFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1,3-benzodioxol-5-yl-3-(4-ethylphenyl)propanamide, commonly known as Ethylone, is a synthetic psychoactive substance that belongs to the amphetamine class of drugs. It is a stimulant and entactogen drug that has gained popularity in recent years due to its euphoric and stimulating effects. Ethylone has been the subject of several scientific studies that have explored its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mechanism of Action

Ethylone acts as a monoamine releaser, primarily releasing serotonin and dopamine. It binds to the serotonin and dopamine transporters, causing the release of these neurotransmitters into the synaptic cleft. This results in increased levels of these neurotransmitters in the brain, leading to the euphoric and stimulating effects of the drug.
Biochemical and Physiological Effects:
Ethylone has been shown to have several biochemical and physiological effects on the body. It increases heart rate, blood pressure, and body temperature. It also causes the release of hormones such as cortisol and prolactin. Ethylone has been shown to have neurotoxic effects, causing damage to serotonin and dopamine neurons in animal models.

Advantages and Limitations for Lab Experiments

Ethylone has several advantages and limitations for lab experiments. It is a relatively cheap and easy-to-synthesize drug, making it accessible for researchers. It has been used in several studies to explore the effects of amphetamine-class drugs on the brain and behavior. However, due to its neurotoxic effects, it is not a suitable drug for long-term studies, and caution should be taken when using it in animal models.

Future Directions

There are several future directions for research on Ethylone. One direction is to explore its effects on different neurotransmitter systems, such as the noradrenergic and glutamatergic systems. Another direction is to investigate the long-term effects of Ethylone on the brain and behavior. Additionally, research could be done to explore the potential therapeutic uses of Ethylone, such as in the treatment of depression or anxiety disorders.
Conclusion:
In conclusion, Ethylone is a synthetic psychoactive substance that has gained popularity in recent years due to its euphoric and stimulating effects. It has been the subject of several scientific studies that have explored its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. While Ethylone has several advantages for lab experiments, caution should be taken due to its neurotoxic effects. Further research is needed to explore the potential therapeutic uses of Ethylone and its effects on different neurotransmitter systems.

Synthesis Methods

Ethylone is synthesized through a multi-step process that involves the reaction of 3,4-methylenedioxyphenyl-2-propanone (MDP2P) with ethylamine. The process involves the use of various reagents and solvents, and the final product is purified through recrystallization.

Scientific Research Applications

Ethylone has been used in several scientific studies to explore its effects on the central nervous system. It has been shown to have a similar structure and pharmacological profile to other amphetamine-class drugs, such as MDMA and methamphetamine. Ethylone has been used in studies to explore its effects on neurotransmitter release, receptor binding, and behavioral effects in animal models.

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-3-(4-ethylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-2-13-3-5-14(6-4-13)7-10-18(20)19-15-8-9-16-17(11-15)22-12-21-16/h3-6,8-9,11H,2,7,10,12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHLMSPDXTSMRFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CCC(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzodioxol-5-yl)-3-(4-ethylphenyl)propanamide

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